

Revolutionizing Drug Discovery: Designing Novel PROTACs with E3 Ligase Ligand-linker Conjugate 115

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *E3 Ligase Ligand-linker Conjugate 115*

Cat. No.: *B15578799*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design of novel Proteolysis Targeting Chimeras (PROTACs) utilizing **E3 Ligase Ligand-linker Conjugate 115**. This conjugate is a key building block for the synthesis of potent and specific degraders, such as PROTAC SMARCA2/4-degrader-27, offering a powerful tool to target proteins for degradation.^[1]

Introduction to PROTAC Technology and E3 Ligase Ligand-linker Conjugate 115

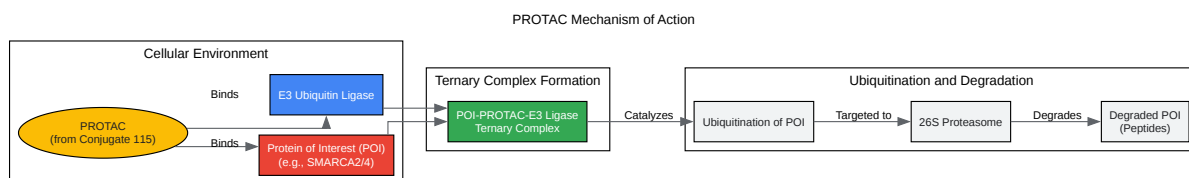
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

E3 Ligase Ligand-linker Conjugate 115 is a pre-synthesized molecule comprising a ligand for an E3 ubiquitin ligase attached to a chemical linker. This conjugate simplifies the synthesis of novel PROTACs by allowing researchers to readily couple it with a ligand for their specific protein of interest. Notably, **E3 Ligase Ligand-linker Conjugate 115** is utilized in the synthesis

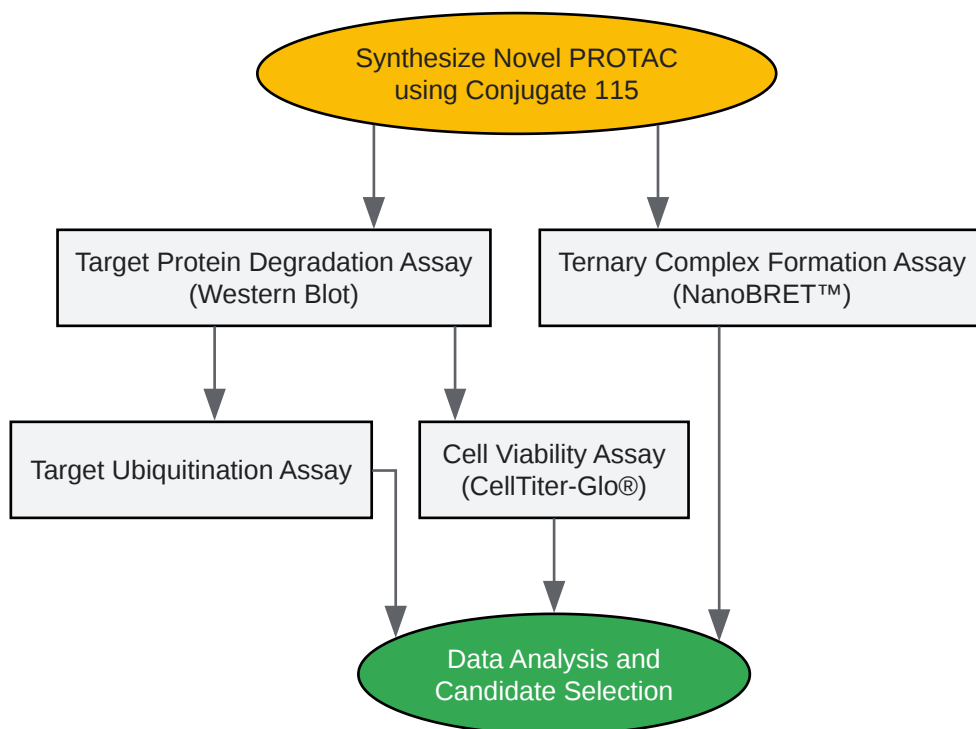
of PROTAC SMARCA2/4-degrader-27, a degrader of the chromatin remodeling enzymes SMARCA2 and SMARCA4.[\[1\]](#)

Mechanism of Action: PROTAC-mediated Protein Degradation

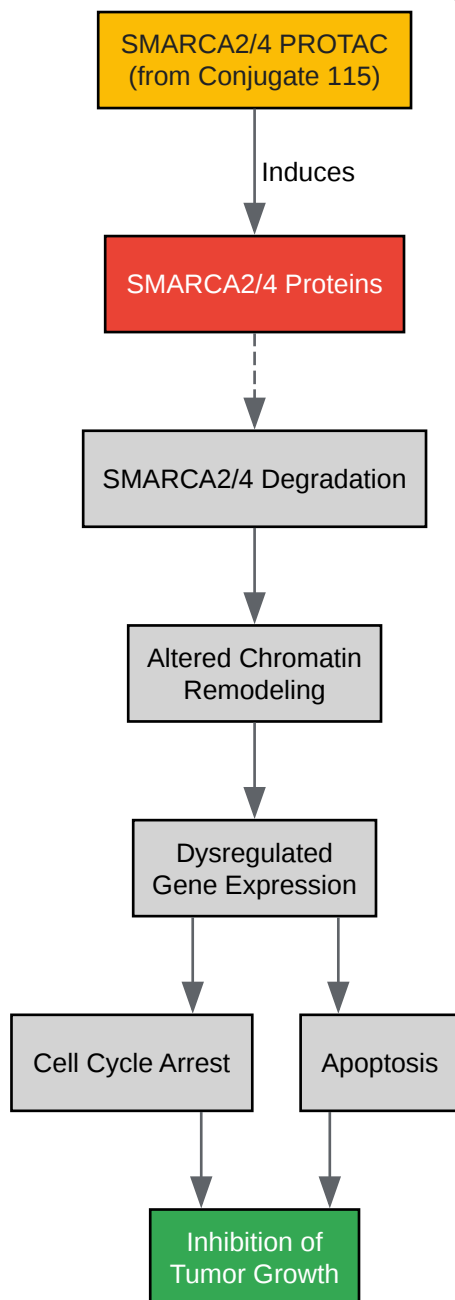
The fundamental mechanism of a PROTAC synthesized from a ligand-linker conjugate like Conjugate 115 involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.



PROTAC Characterization Workflow



Downstream Effects of SMARCA2/4 Degradation



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Revolutionizing Drug Discovery: Designing Novel PROTACs with E3 Ligase Ligand-linker Conjugate 115]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578799#using-e3-ligase-ligand-linker-conjugate-115-for-novel-protac-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com